

# Spectroscopic and Synthetic Profile of 1-isocyanato-3,5-dimethoxybenzene: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-Isocyanato-3,5-dimethoxybenzene

**Cat. No.:** B1333711

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of **1-isocyanato-3,5-dimethoxybenzene**. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally related molecules. The experimental protocol for its synthesis is detailed, alongside general methodologies for the key spectroscopic techniques.

## Chemical Structure and Properties

**1-isocyanato-3,5-dimethoxybenzene** is an aromatic organic compound with the molecular formula  $C_9H_9NO_3$  and a monoisotopic mass of 179.05824 Da.<sup>[1]</sup> Its structure consists of a benzene ring substituted with an isocyanate group and two methoxy groups at positions 3 and 5.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-isocyanato-3,5-dimethoxybenzene**, inferred from data for analogous compounds such as phenyl isocyanate and 1,3,5-trimethoxybenzene.

**Table 1: Predicted Infrared (IR) Spectroscopy Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N=C=O stretch (Isocyanate)	~2270	Strong, Sharp
C-O-C stretch (Aromatic ether)	~1200-1300	Strong
C-H stretch (Aromatic)	~3000-3100	Medium
C=C stretch (Aromatic ring)	~1450-1600	Medium

Note: The isocyanate peak is highly characteristic and is a key identifier in the IR spectrum.

**Table 2: Predicted <sup>1</sup>H NMR Spectroscopy Data**

Proton Type	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Methoxy Protons (-OCH <sub>3</sub> )	~3.8	Singlet	6H
Aromatic Protons (H <sub>2</sub> , H <sub>4</sub> , H <sub>6</sub> )	~6.2 - 6.5	Multiplet	3H

Note: The chemical shifts are referenced against a standard like tetramethylsilane (TMS). The aromatic protons are expected to show a complex splitting pattern due to meta-coupling.

**Table 3: Predicted <sup>13</sup>C NMR Spectroscopy Data**

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)
Isocyanate Carbon (-N=C=O)	~120 - 130
Methoxy Carbons (-OCH <sub>3</sub> )	~55 - 60
Aromatic Carbons (C <sub>3</sub> , C <sub>5</sub> )	~160
Aromatic Carbons (C <sub>1</sub> )	~135
Aromatic Carbons (C <sub>2</sub> , C <sub>4</sub> , C <sub>6</sub> )	~95 - 105

## Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z
$[M]^+$ (Molecular Ion)	179
$[M-OCH_3]^+$	148
$[M-NCO]^+$	138

## Experimental Protocols

### Synthesis of 1-isocyanato-3,5-dimethoxybenzene

A documented method for the synthesis of (3,5-dimethoxy)phenyl isocyanate involves the reaction of 3,5-dimethoxyaniline with phosgene.[\[2\]](#)

#### Procedure:

- A solution of 3,5-dimethoxyaniline (8.4 g) in toluene (100 ml) is added dropwise to a toluene solution containing 20 g of phosgene at a temperature of 10° to 20° C.
- The resulting mixture is gradually heated and then refluxed for 30 minutes.
- After cooling to room temperature, the solvent is removed by distillation under reduced pressure to yield crude (3,5-dimethoxy)phenyl isocyanate (9.8 g).[\[2\]](#)

Purification (via carbamate formation and regeneration): The crude isocyanate can be further purified by converting it to the corresponding methyl carbamate, which is then purified and the isocyanate regenerated.

- The crude isocyanate is added to a methanol solution (50 ml) containing triethylamine (1 g).
- The mixture is left to stand at room temperature for 12 hours.
- The solution is then poured into ice-water and extracted with ethyl acetate.
- The organic extract is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.

- The resulting residue is purified by silica gel chromatography to give methyl N-(3,5-dimethoxyphenyl)carbamate.[2]

## General Spectroscopic Methodologies

The following are general protocols for obtaining the spectroscopic data.

### Infrared (IR) Spectroscopy:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride or potassium bromide plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

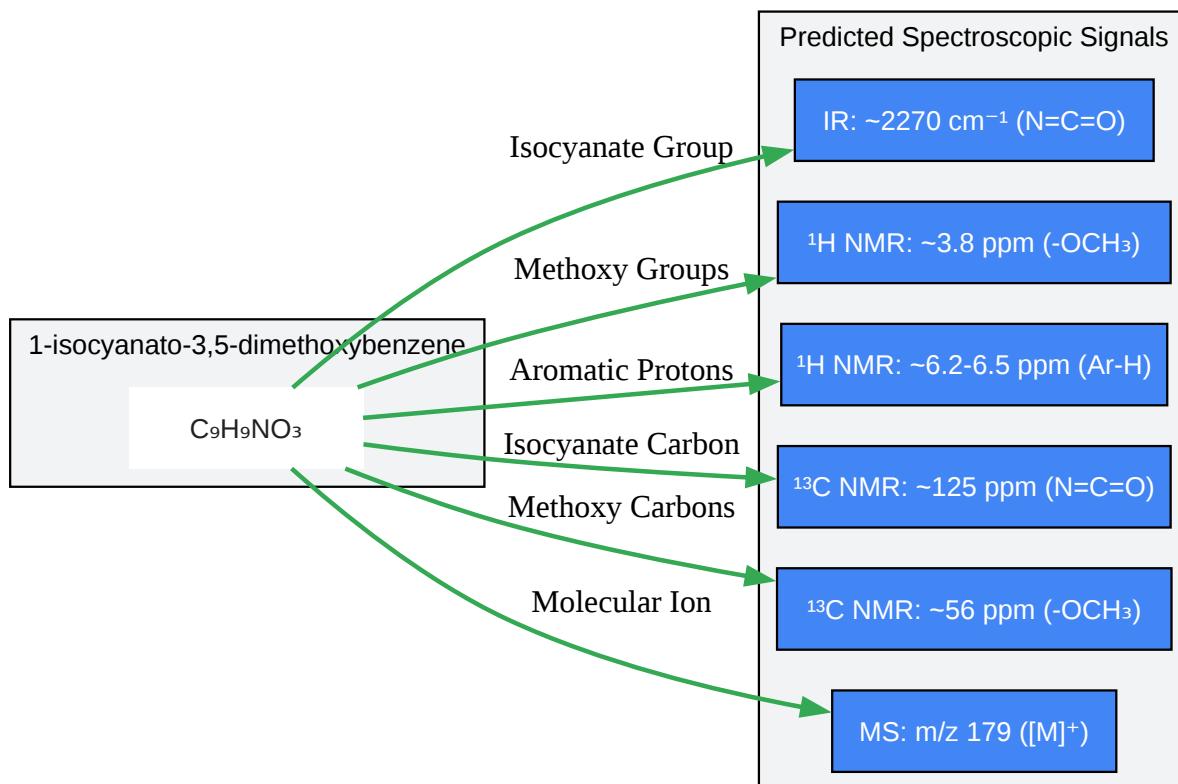
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard like TMS may be added.
- Data Acquisition: For  $^1\text{H}$  NMR, standard pulse sequences are used. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon.

### Mass Spectrometry (MS):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron ionization (EI) is a common method for this type of molecule.
- Data Acquisition: The instrument is scanned over a mass range (e.g.,  $\text{m/z}$  40-500) to detect the molecular ion and characteristic fragment ions.

## Visualizations

The following diagram illustrates the structure of **1-isocyanato-3,5-dimethoxybenzene** and the correlation of its different chemical environments to the expected spectroscopic signals.



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Caption: Correlation of molecular structure with predicted spectroscopic signals.

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## References

- 1. PubChemLite - 1-isocyanato-3,5-dimethoxybenzene (C9H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
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